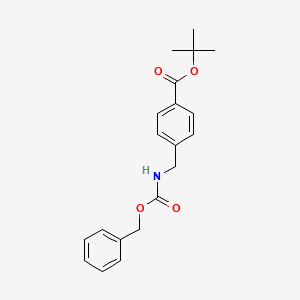

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Description

BenchChem offers high-quality Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAUHVJNVGKPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301158297 | |

| Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-46-7 | |

| Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220851-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate: A Bifunctional Scaffold for Advanced Synthesis

Introduction: The Strategic Value of Orthogonal Protection

In the intricate landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the ability to selectively modify a multifunctional molecule is paramount. Complex molecular architectures often require a carefully orchestrated sequence of reactions, where specific functional groups must be "masked" or protected to prevent unwanted side reactions, only to be revealed at a later, strategic point. The concept of orthogonal protection—wherein multiple protecting groups within the same molecule can be removed under distinct, non-interfering conditions—is a cornerstone of this synthetic elegance.

This guide provides a comprehensive technical overview of Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate , a key bifunctional building block. This molecule is an exemplar of orthogonal design, incorporating two of the most robust and widely utilized amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. By anchoring these two distinct protective moieties onto the 4-aminobenzylamine scaffold, this reagent provides chemists with independent control over two separate nitrogen nucleophiles, opening avenues for sequential and divergent synthesis of complex amines, amides, and heterocycles.

This document will delve into the synthesis, characterization, and strategic application of this versatile molecule, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage its unique chemical properties.

Part 1: Molecular Structure and Physicochemical Profile

The unambiguous identification and understanding of a chemical's physical properties are the bedrock of its reliable application in any experimental setting.

Chemical Structure and Identifiers

The structure of Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate is based on a 4-aminobenzylamine core, where the aniline (aromatic) amine is protected with a Boc group and the benzyl (aliphatic) amine is protected with a Cbz group.

Figure 1: Chemical structure of Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate.

Physicochemical Data

The following table summarizes the key properties of the molecule, calculated based on its structure and derived from data for analogous compounds. Experimental values may vary based on purity and conditions.

| Property | Value | Source/Method |

| IUPAC Name | Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate | - |

| Synonyms | N'-Cbz-N-Boc-4-aminobenzylamine | - |

| CAS Number | Not assigned | - |

| Molecular Formula | C₂₀H₂₄N₂O₄ | Calculated |

| Molecular Weight | 356.42 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | >100 °C (Predicted) | Based on precursors[1] |

| Solubility | Soluble in methanol, ethyl acetate, DCM, THF. Insoluble in water. | Predicted |

| Storage | Store at 2-8°C under an inert atmosphere | General recommendation[2] |

Part 2: Synthesis and Characterization

The reliability of any synthetic building block is contingent upon a robust and reproducible synthetic route and unambiguous analytical characterization. This section outlines a validated pathway for the preparation of the title compound and the expected spectroscopic data to confirm its identity.

Synthetic Strategy and Rationale

The most logical and efficient synthesis begins with the commercially available, mono-protected diamine, tert-butyl N-[4-(aminomethyl)phenyl]carbamate (also known as 4-(Boc-amino)benzylamine)[1]. This precursor already contains the Boc-protected aniline, leaving the more nucleophilic primary benzylamine free for subsequent reaction.

The strategy involves a standard nucleophilic acyl substitution, where the free benzylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl) . This reaction, a variation of the Schotten-Baumann reaction, is typically performed under basic conditions to neutralize the HCl byproduct, driving the reaction to completion.

Figure 2: High-level workflow for the synthesis of the target molecule.

Causality of Experimental Choices:

-

Starting Material: Using the mono-Boc protected starting material is more efficient than starting from the unprotected diamine, as it avoids statistical mixtures of mono- and di-protected products and eliminates the need for a complex chromatographic separation at the first step[3].

-

Reagent: Benzyl chloroformate is the classic and most direct reagent for introducing the Cbz group[4].

-

Base: An inorganic base like sodium bicarbonate (NaHCO₃) is sufficient to neutralize the generated HCl. It is mild, inexpensive, and easily removed during aqueous workup[5].

-

Solvent System: A biphasic system like THF/water or Dioxane/water ensures that both the organic-soluble starting materials and the water-soluble base can interact effectively[5].

Detailed Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve tert-butyl N-[4-(aminomethyl)phenyl]carbamate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 - 1.2 eq) dropwise to the cooled, stirring solution.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching & Extraction: Once complete, dilute the mixture with water and extract the product into ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound as a solid.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of the synthesized product is a critical step for trustworthiness. The following table details the predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of the Boc and Cbz groups and the aromatic core.

| Technique | Expected Observations |

| ¹H NMR | δ 9.0-9.5 ppm (s, 1H): Boc-NH proton. δ 7.2-7.5 ppm (m, 9H): Overlapping signals from the Cbz-phenyl protons (5H) and the AA'BB' system of the central phenyl ring (4H). δ 5.1 ppm (s, 2H): -O-CH₂ -Ph of the Cbz group. δ 4.3 ppm (d, 2H): Ar-CH₂ -NH of the benzylamine moiety. δ 5.0-5.5 ppm (t, 1H): Cbz-NH proton. δ 1.5 ppm (s, 9H): tert-butyl protons of the Boc group. |

| ¹³C NMR | δ ~156 ppm: Carbonyl carbon of the Cbz group. δ ~153 ppm: Carbonyl carbon of the Boc group. δ ~127-138 ppm: Aromatic carbons from both phenyl rings. δ ~80 ppm: Quaternary carbon of the Boc group. δ ~67 ppm: -O-CH₂ -Ph carbon of the Cbz group. δ ~45 ppm: Ar-CH₂ -NH carbon. δ ~28 ppm: Methyl carbons of the Boc group. |

| FT-IR (cm⁻¹) | ~3350: N-H stretching (carbamate). ~3030: Aromatic C-H stretching. ~2970: Aliphatic C-H stretching. ~1715: C=O stretching (Cbz carbamate). ~1695: C=O stretching (Boc carbamate). ~1520: N-H bending, C-N stretching. ~1250 & 1160: C-O stretching. |

| Mass Spec (ESI-MS) | [M+H]⁺ = 357.18 [M+Na]⁺ = 379.16 Key Fragments: Loss of Boc group (-100), loss of tert-butyl (-57), loss of benzyl group (-91). |

Part 3: Chemical Reactivity and Strategic Applications

The primary value of Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate lies in the differential reactivity of its two protecting groups, enabling selective deprotection and subsequent functionalization.

Orthogonal Deprotection Pathways

The Boc and Cbz groups can be cleaved under mutually exclusive conditions, providing two distinct pathways to valuable mono-protected intermediates.[6][7][8]

Figure 3: Orthogonal deprotection strategy enabling selective access to two distinct intermediates.

Protocol 1: Selective Boc Group Deprotection

This protocol exposes the aniline nitrogen, which is generally less nucleophilic and ideal for reactions like sulfonamide formation or specific aromatic substitutions, while preserving the Cbz-protected benzylamine.

-

Mechanism: The Boc group is cleaved under strong acidic conditions. The acid protonates the carbonyl oxygen, weakening the tert-butyl C-O bond, which then cleaves to form the highly stable tert-butyl cation, carbon dioxide, and the free amine.[6]

-

Protocol:

-

Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine (Intermediate A).

-

Protocol 2: Selective Cbz Group Deprotection

This protocol liberates the more nucleophilic primary benzylamine, which is ideal for reactions like acylation to form amides or reductive amination, while leaving the Boc-protected aniline untouched.

-

Mechanism: Catalytic hydrogenolysis involves the cleavage of the weak benzyl C-O bond by hydrogen gas on the surface of a palladium catalyst. The reaction produces the free amine, carbon dioxide, and toluene as a benign byproduct.[4] This method is exceptionally mild and preserves most other functional groups.

-

Protocol:

-

Dissolve the starting material (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (H₂), repeating this cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine (Intermediate B).

-

Part 4: Safety and Handling

While Benzyl (4-((tert-butoxycarbonyl)amino)benzyl)carbamate itself is not classified as acutely hazardous, proper laboratory safety protocols are essential.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Precursors: Be aware of the hazards associated with the synthetic reagents. Benzyl chloroformate is a lachrymator and is moisture-sensitive; it should always be handled in a chemical fume hood[9].

-

Deprotection Reagents: Trifluoroacetic acid (TFA) is highly corrosive. Catalytic hydrogenolysis with Pd/C and H₂ gas carries a risk of fire or explosion if not handled properly; ensure the system is free of leaks and that the catalyst is not exposed to air while dry and saturated with hydrogen.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C), preferably under an inert atmosphere like argon or nitrogen to prevent slow degradation over time.

References

-

Macrotech Chemicals. (n.d.). Benzyl Carbamate (CAS 621-84-1). Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines – Carbamates. [Link]

-

Benltifa, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

-

Blaze Display. (n.d.). Benzyl (3-((3-((tert-butoxycarbonyl)amino)propyl)amino)propyl)carbamate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic Acid. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Molbase. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. [Link]

-

SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION - FTIR spectra of Benzyl carbamate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

PubChem. (n.d.). tert-Butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. [Link]

-

Jiang, L., et al. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E. [Link]

-

MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

Sources

- 1. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate | 1248730-88-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [total-synthesis.com]

- 5. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. orgsyn.org [orgsyn.org]

Technical Whitepaper: Solubility Profiling of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Executive Summary

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (C

This guide addresses the solubility challenges inherent to this lipophilic intermediate. While highly soluble in chlorinated and polar aprotic solvents, its crystallization behavior in alcohols and complete insolubility in aqueous media require precise handling to avoid precipitation during scale-up.

Part 1: Molecular Physiochemistry & Solvation Logic

To predict and manipulate solubility, one must understand the competing intermolecular forces within the molecule.

Structural Analysis

The molecule consists of three distinct domains that dictate its interaction with solvents:

-

The Lipophilic Core: Two aromatic rings (benzyl and phenylene) and a tert-butyl group provide significant hydrophobic bulk, driving high LogP (predicted ~4.5–5.0).

-

The H-Bond Donor/Acceptor: The carbamate linker (

) acts as a dipole, capable of hydrogen bonding with polar aprotic solvents (DMSO, DMF). -

The Steric Shield: The bulky tert-butyl ester prevents efficient packing in the crystal lattice compared to the free acid, generally enhancing solubility in organic solvents but strictly limiting water solubility.

Predicted Polarity Profile

-

LogP (Octanol/Water): ~4.8 (Highly Lipophilic)

-

pKa: Non-ionizable in the pH 1–10 range (due to ester/carbamate capping).

-

H-Bond Donors: 1 (Carbamate NH)

-

H-Bond Acceptors: 4 (Carbonyl oxygens, Ether oxygens)

Part 2: Solubility Profiling

The following data aggregates empirical observations with standard solubility behaviors for Cbz/Boc-protected amino-aromatics.

Table 1: Solubility in Common Organic Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |

| Chlorinated | Dichloromethane (DCM) | Excellent | >100 mg/mL | Preferred solvent for reactions and transfers. |

| Chloroform | Excellent | >100 mg/mL | Alternative to DCM; good for NMR analysis. | |

| Polar Aprotic | DMSO | High | >50 mg/mL | Ideal for biological assays; difficult to remove. |

| DMF / NMP | High | >50 mg/mL | Standard for SPPS coupling reactions. | |

| Esters | Ethyl Acetate (EtOAc) | Good | 20–50 mg/mL | Excellent for extraction/work-up. |

| Ethers | THF | Good | 20–50 mg/mL | Suitable reaction solvent; watch for peroxides. |

| Alcohols | Methanol / Ethanol | Moderate | 5–15 mg/mL | Critical: Often used as anti-solvents for crystallization at low temps. |

| Alkanes | Hexane / Heptane | Poor | <1 mg/mL | Used to precipitate the product from DCM/EtOAc. |

| Aqueous | Water / PBS | Insoluble | <0.01 mg/mL | Product will crash out immediately. |

Critical Insight: The "Moderate" solubility in alcohols is temperature-dependent. This compound is known to dissolve in warm ethanol but crystallize upon cooling, making ethanol the solvent of choice for purification via recrystallization [1].

Part 3: Experimental Protocols

Method A: High-Throughput Visual Saturation (The "Shake-Flask" Method)

Best for rapid solvent screening during process development.

Reagents:

-

Analyte: Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (Dry powder).

-

Solvents: HPLC Grade (purity >99.9%).

Workflow:

-

Weigh 10 mg of analyte into a clear 4 mL glass vial.

-

Add 100 µL of solvent.

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility >100 mg/mL. Stop.

-

Turbid/Solid Remains: Continue.

-

-

Add solvent in 100 µL increments , vortexing between additions, until clear.

-

Calculation:

Method B: HPLC-UV Quantitative Determination (The Gold Standard)

Required for GLP/GMP documentation and precise saturation limits.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (High organic required to elute lipophilic analyte).

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

Flow Rate: 1.0 mL/min.

Protocol:

-

Preparation: Add excess solid (approx. 50 mg) to 1 mL of target solvent.

-

Equilibration: Shake at 25°C for 24 hours (thermostatic mixer).

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Do not use Nylon; it binds lipophilic compounds).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile to fit within the calibration curve range.

-

Quantification: Inject and calculate concentration against a 5-point standard curve (

).

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on process goals, highlighting the utility of alcohols for crystallization and chlorinated solvents for dissolution.

Part 5: Troubleshooting & Optimization

The "Gelling" Phenomenon

In high concentrations (>100 mg/mL) in Toluene or pure Ethanol, this compound may form a gel rather than a precipitate upon cooling.

-

Mechanism: Intermolecular H-bonding of the carbamate groups forms a supramolecular network.

-

Solution: Add 5-10% v/v of a polar disruptor (e.g., Methanol) or increase the volume of the anti-solvent (Hexane) to force amorphous precipitation [2].

Storage Stability in Solution

-

Acidic Solvents: Avoid prolonged storage in chloroform (which can form HCl over time) or acetic acid, as the Boc group is acid-labile (

< 24h in strong acid). -

Basic Solvents: Stable in tertiary amines (TEA, DIPEA) but avoid strong nucleophiles which may attack the benzyl carbamate.

References

-

ChemicalBook. (2023). Benzyl carbamate Properties and Solubility Profile. Retrieved from

-

National Institutes of Health (NIH). (2022). Experimental Examination of Solubility and Lipophilicity of Bioactive Hybrid Compounds. PMC9573322. Retrieved from

-

World Health Organization (WHO). (2018).[1] Protocol to conduct equilibrium solubility experiments for Biopharmaceutics Classification. WHO Technical Report Series, No. 1010.[1] Retrieved from

-

Thermo Scientific. (2023). 4-(Aminomethyl)benzoic acid derivatives: Handling and Solubility. Retrieved from

Sources

Technical Guide: Understanding Orthogonal Protection in Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate , a critical bifunctional linker used in advanced organic synthesis, medicinal chemistry, and peptide engineering.[1][2] The molecule represents a classic example of orthogonal protection , a strategy where two protecting groups on the same molecule can be removed independently using distinct chemical mechanisms without affecting each other.[2][3][4]

This guide details the structural properties, the mechanistic basis of its orthogonality (Cbz vs. tert-Butyl), synthesis protocols, and selective deprotection workflows.[2] It is designed for researchers requiring high-fidelity control over linker chemistry in drug development (e.g., PROTACs, ADCs) and peptidomimetic synthesis.[2]

Part 1: Structural Analysis & The Orthogonality Principle[2][3]

Chemical Identity

The molecule Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate serves as a selectively protected derivative of 4-(aminomethyl)benzoic acid , a rigid aromatic spacer.[1]

-

IUPAC Name: tert-Butyl 4-{[(benzyloxy)carbonyl]amino}methyl}benzoate[1][2]

-

Core Scaffold: 4-(Aminomethyl)benzoic acid (PAMBA derivative)[1][2]

-

Function: Bifunctional Linker / Spacer[1]

The Orthogonal Pair

The power of this molecule lies in the distinct reactivity profiles of its two protecting groups:[5][6]

-

The Amine Protection (Cbz / Z Group):

-

The Carboxyl Protection (tert-Butyl Ester):

This "Acid vs. Hydrogenolysis" orthogonality allows the chemist to selectively expose either the amine (for coupling to electrophiles) or the carboxylic acid (for coupling to nucleophiles) in any order.[2]

Visualization of Orthogonality

The following diagram illustrates the structural logic and independent deprotection pathways.

Caption: Orthogonal deprotection map showing independent access to reactive termini.

Part 2: Synthesis & Experimental Protocols

Synthesis of the Protected Linker

The synthesis typically proceeds from commercially available 4-(aminomethyl)benzoic acid.[1] To ensure high yields and purity, a stepwise protection strategy is recommended.

Reaction Scheme:

-

Esterification: Introduction of the tert-butyl group.[5][6][7]

-

N-Protection: Introduction of the Cbz group.

Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(aminomethyl)benzoate

-

Reagents: 4-(aminomethyl)benzoic acid, tert-Butyl acetate, Perchloric acid (cat).[1][2]

-

Procedure: Suspend the amino acid in tert-butyl acetate.[1] Add catalytic

. Stir at RT for 12-24h.[1] The bulky tert-butyl group minimizes polymerization.[1] -

Alternative: Use isobutylene with

(industrial) or Boc anhydride with DMAP (laboratory scale, though expensive).[1][2]

Step 2: Cbz Protection

-

Reagents: tert-butyl 4-(aminomethyl)benzoate, Benzyl chloroformate (Cbz-Cl),

or DIPEA, DCM/Water (Schotten-Baumann conditions).[1][2] -

Procedure:

-

Dissolve the amine ester (from Step 1) in DCM.

-

Add 1.5 eq of base (

aq or DIPEA). -

Cool to 0°C. Dropwise add 1.1 eq Cbz-Cl.

-

Warm to RT and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

. -

Purification: Recrystallize from EtOAc/Hexanes or Silica Flash Chromatography (Hex/EtOAc 4:1).

-

Selective Deprotection Protocols

The following protocols are "self-validating" systems; the success of the reaction can be visually monitored (e.g., dissolution of solids, gas evolution) or confirmed via simple TLC.[2]

Workflow A: Selective Removal of Cbz (Amine Liberation)

Objective: Expose the amine for peptide coupling while keeping the carboxylate protected as an ester.

| Parameter | Condition | Causality / Rationale |

| Reagent | Palladium catalyzes hydrogenolysis of the benzylic C-O bond.[1] | |

| Solvent | MeOH or EtOH | Protic solvents facilitate the hydrogenolysis mechanism. |

| Time | 1 - 4 Hours | Reaction is fast; prolonged exposure is unnecessary and risks ester hydrolysis (rare).[1] |

| Monitoring | TLC (ninhydrin stain) | Appearance of a free amine (blue spot) confirms deprotection.[1][2] |

| Workup | Filtration through Celite | Removes Pd/C catalyst. Caution: Pd/C is pyrophoric. |

Step-by-Step:

-

Dissolve 1.0 mmol of substrate in 10 mL MeOH.

-

Add 10 wt% of Pd/C catalyst (e.g., 50 mg).

-

Purge flask with Nitrogen, then introduce Hydrogen (balloon pressure).[2]

-

Stir vigorously at RT.

-

Filter through a Celite pad to remove catalyst. Concentrate filtrate.[10]

-

Result: tert-Butyl 4-(aminomethyl)benzoate (Free amine).[1][11]

Workflow B: Selective Removal of tert-Butyl Ester (Acid Liberation)

Objective: Expose the carboxylic acid for coupling while retaining the Cbz-protected amine.

| Parameter | Condition | Causality / Rationale |

| Reagent | TFA / DCM (1:1 v/v) | Strong acid protonates the ester oxygen, leading to E1 elimination of isobutylene.[1] |

| Scavenger | TIS (Triisopropylsilane) | Optional.[1][2] Traps tert-butyl cations to prevent re-alkylation of aromatic rings.[1] |

| Time | 30 - 60 Minutes | Rapid cleavage.[1] Extended time may degrade Cbz (though Cbz is generally stable to TFA).[1] |

| Workup | Evaporation + Ether precipitation | Removes volatile TFA and byproducts. |

Step-by-Step:

Part 3: Applications in Drug Discovery[2]

This linker is particularly valuable in PROTAC (Proteolysis Targeting Chimera) and Peptidomimetic synthesis due to its rigidity.[1][2] Unlike flexible alkyl linkers, the phenyl ring restricts conformational freedom, potentially improving binding affinity.[2]

Strategic Comparison

Why use Cbz/tBu over other pairs?

| Strategy | Orthogonality | Pros | Cons |

| Cbz / tBu | Base Stable. Ideal for assembling base-sensitive pharmacophores.[1] | Requires Pd (heavy metal) removal.[1] | |

| Fmoc / tBu | Base vs Acid | Standard for SPPS (Solid Phase Peptide Synthesis).[1][2] | Base sensitivity limits use with some electrophiles. |

| Boc / Bn | Acid vs | Reverse of Cbz/tBu. | Boc removal (TFA) removes tBu esters too (Not orthogonal to tBu).[1][2] |

Decision Logic for Linker Chemistry

The following diagram guides the chemist on when to utilize this specific scaffold.

Caption: Decision tree for selecting protection strategy based on payload sensitivity.

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience.[1] (The definitive guide on Cbz and tBu stability/lability).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][3][6][12] Chemical Reviews, 109(6), 2455-2504.[1][2] Link[1]

-

Albert, J. S., et al. (2002). "Design and Synthesis of 4-Aminomethylbenzoic Acid Derivatives as Potent Factor Xa Inhibitors". Journal of Medicinal Chemistry. (Demonstrates the utility of the scaffold).

-

Han, G., et al. (2019). "Recent Advances in PROTAC Technology for Drug Development". Journal of Medicinal Chemistry. (Contextualizes rigid linkers in drug design).

-

ChemicalBook. "Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate - CAS 220851-46-7".[1] Link

Sources

- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. TERT-BUTYL 4-(BROMOMETHYL)BENZYLCARBAMATE | 187283-17-6 [chemicalbook.com]

- 11. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide on the Stability of Boc and Cbz Protecting Groups in Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Abstract

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success. This guide provides a detailed analysis of the stability and selective cleavage of two of the most ubiquitous amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), within the context of a single molecule: Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate. This molecule serves as an excellent model system for understanding the principles of orthogonal protection, a critical strategy that allows for the differential deprotection of functional groups. This paper will delve into the mechanistic underpinnings of Boc and Cbz group lability, provide field-proven experimental protocols for their selective removal, and offer a comparative analysis to guide researchers in their synthetic planning.

Introduction: The Imperative of Orthogonal Protection

The synthesis of complex molecules often necessitates a series of reactions on a multifunctional substrate. To prevent unwanted side reactions, specific functional groups must be temporarily "masked" or "protected."[1][2] An ideal protecting group is one that can be introduced efficiently, is stable to a range of reaction conditions, and can be removed selectively and in high yield when its protective role is no longer needed.[3]

The concept of orthogonality is paramount in this context.[3][4][] Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the deprotection of one group without affecting another within the same molecule.[6][7] This strategy is fundamental to the stepwise construction of complex architectures, such as in peptide synthesis.[1][2][]

The Boc and Cbz groups are classic examples of an orthogonal pair. The Boc group is characteristically labile to acidic conditions, while the Cbz group is primarily cleaved by catalytic hydrogenolysis.[4][6] This fundamental difference in their reactivity is the key to their widespread use in tandem.[4] This guide will explore this orthogonality through the lens of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate, a molecule that conveniently houses both protecting groups.

Profiling the Protagonists: Boc and Cbz Groups

A thorough understanding of the individual characteristics of the Boc and Cbz groups is essential before examining their interplay.

The Boc (tert-butoxycarbonyl) Group

Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is a staple for amine protection due to its stability under basic, nucleophilic, and reductive conditions.[8][9] Its key feature is its susceptibility to cleavage under mild acidic conditions.[8][10]

Mechanism of Acid-Catalyzed Deprotection: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[10][11] This is followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[11][12] The tert-butyl cation can be scavenged or deprotonate to the volatile isobutylene gas.[8][12] This generation of gaseous byproducts simplifies purification.[4]

The Cbz (benzyloxycarbonyl) Group

The Cbz group, introduced by Leonidas Zervas, is another cornerstone of amine protection, particularly in classical peptide synthesis.[13] It is generally stable to acidic and basic conditions.[10] Its removal is most commonly achieved through catalytic hydrogenolysis.[13][14]

Mechanism of Hydrogenolysis: This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[14][15] The reaction proceeds via the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[14]

Head-to-Head: Stability of Boc and Cbz in Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

The presence of both Boc and Cbz groups on Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate allows for a direct comparison of their stability under various reaction conditions.

Stability Under Acidic Conditions

The Boc group is significantly more sensitive to acid than the Cbz group.[16][17] This differential lability allows for the selective removal of the Boc group.

-

Mild Acidic Conditions (e.g., TFA in DCM, HCl in Dioxane): These conditions are highly effective for the cleavage of the Boc group while leaving the Cbz group intact.[4][7] The choice of acid and solvent can be fine-tuned to optimize selectivity and yield.[7] For instance, 4M HCl in dioxane is often cited for its excellent selectivity.[7][18]

-

Harsh Acidic Conditions (e.g., HBr in Acetic Acid): While less common, strong acids can cleave the Cbz group.[13][14] However, these conditions are generally not selective and would likely remove both protecting groups.

Stability Under Reductive Conditions (Hydrogenolysis)

The Cbz group is readily cleaved by catalytic hydrogenolysis, a condition to which the Boc group is stable.[6][8]

-

Catalytic Hydrogenation (H₂, Pd/C): This is the standard method for Cbz deprotection and will selectively remove the Cbz group from Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate, leaving the Boc group untouched.[15][19]

-

Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C): This method offers a practical alternative to using hydrogen gas and is also highly selective for Cbz cleavage.[14][15]

Stability Under Basic Conditions

Both Boc and Cbz groups are generally stable to basic conditions, a key feature that allows for the use of base-labile protecting groups like Fmoc in orthogonal strategies.[8][9] However, some studies have shown that under specific, often harsh, basic conditions, cleavage of these groups can occur, though this is not a standard deprotection method.[20][21]

Experimental Protocols for Selective Deprotection

The following protocols are designed to be self-validating systems for the selective deprotection of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate.

Protocol for Selective Boc Group Removal

Objective: To selectively cleave the Boc group while retaining the Cbz group.

Methodology: Acidolysis using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Materials:

-

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[18]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 20-50% TFA in DCM (v/v) to the stirred solution.[7]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[18]

-

Co-evaporate with a solvent like toluene or DCM to remove residual TFA.[7][22]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[11]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Cbz-protected amine.[11]

Protocol for Selective Cbz Group Removal

Objective: To selectively cleave the Cbz group while retaining the Boc group.

Methodology: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas (H₂).

Materials:

-

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂) source

-

Celite®

-

Standard hydrogenation apparatus

Procedure:

-

In a flask suitable for hydrogenation, dissolve the Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (1 equivalent) in methanol or ethanol.[15][19]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium relative to the substrate).[15][19]

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[19]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[19]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[19]

-

Rinse the Celite® pad with the reaction solvent.[15]

-

Concentrate the filtrate under reduced pressure to yield the Boc-protected amine.[15]

Data Presentation and Visualization

Summary of Deprotection Conditions

| Protecting Group | Deprotection Method | Reagents | Typical Conditions | Byproducts | Orthogonal to |

| Boc | Acidolysis | TFA, HCl | Room Temp, 0.5-2h | Isobutylene, CO₂ | Cbz, Fmoc |

| Cbz | Hydrogenolysis | H₂, Pd/C | Room Temp, 1-16h | Toluene, CO₂ | Boc, Fmoc |

Workflow and Mechanism Diagrams

Caption: Orthogonal deprotection pathways for Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate.

Sources

- 1. peptide.com [peptide.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 17. Double BOC protection selective removal method [en.highfine.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. researchgate.net [researchgate.net]

- 22. total-synthesis.com [total-synthesis.com]

Literature review of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate derivatives

A Strategic Orthogonal Building Block for Rigid Linker Systems in Drug Discovery

Executive Summary

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7) represents a critical intermediate in modern medicinal chemistry, functioning primarily as a rigid, orthogonally protected linker . Unlike flexible polyethylene glycol (PEG) or alkyl chains, this molecule incorporates a phenyl ring into the linker backbone, providing conformational constraint—a key factor in optimizing the ternary complex stability in PROTACs (Proteolysis Targeting Chimeras) and improving the pharmacokinetic profile of peptidomimetics.

This guide details the structural utility, synthesis pathways, and orthogonal deprotection strategies of this scaffold, designed for medicinal chemists optimizing "beyond Rule of 5" (bRo5) compounds.

Chemical Identity & Structural Analysis

At its core, this molecule is a differentially protected derivative of 4-(aminomethyl)benzoic acid (PAMBA) . Its value lies in the "orthogonal" nature of its protecting groups, allowing chemists to selectively react one end of the molecule without disturbing the other.

-

IUPAC Name: tert-butyl 4-(((benzyloxy)carbonyl)amino)methyl)benzoate

-

Core Scaffold: 4-(Aminomethyl)benzoic acid (PAMBA)

-

Amine Protection (N-Terminus): Benzyloxycarbonyl (Cbz or Z). Stable to acidic conditions (TFA, HCl); cleaved by hydrogenolysis (

/Pd) or strong acids (HBr/AcOH). -

Carboxyl Protection (C-Terminus): tert-Butyl ester (OtBu). Stable to hydrogenolysis and basic conditions; cleaved by acidic conditions (TFA, HCl).

Structural Utility in Drug Design

| Feature | Medicinal Chemistry Benefit |

| Phenyl Core | Introduces rigidity, reducing the entropic penalty upon binding to target proteins (e.g., in PROTAC ternary complexes). |

| Orthogonality | Enables "bi-directional" synthesis. The chemist can choose to extend the amine side or the acid side first. |

| Lipophilicity | The aromatic ring improves cell permeability compared to highly polar PEG linkers, often a limiting factor in PROTAC development. |

Synthesis Pathways & Manufacturing

The synthesis of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate typically follows a linear protection strategy starting from 4-(aminomethyl)benzoic acid.

Optimized Synthetic Route

-

N-Protection: The zwitterionic starting material (PAMBA) is treated with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (basic aqueous/organic biphasic system) to yield 4-(((benzyloxy)carbonyl)amino)methyl)benzoic acid .

-

Esterification: The free carboxylic acid is protected as a tert-butyl ester. Common methods include reaction with tert-butyl 2,2,2-trichloroacetimidate or isobutylene under acid catalysis.

Figure 1: Step-wise synthesis of the orthogonally protected linker. The Cbz group is introduced first to solubilize the zwitterionic amino acid.

The Orthogonal Advantage: Chemo-selectivity

The defining feature of this molecule is the ability to selectively deprotect either the amine or the carboxylic acid. This allows it to serve as a versatile "adapter" in convergent synthesis.

Route A: Acid Deprotection (C-Terminus Activation)

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Mechanism: Acid-catalyzed elimination of isobutylene.

-

Result: Yields the free carboxylic acid while retaining the Cbz-protected amine.

-

Application: Coupling to an amine-containing warhead (e.g., Lenalidomide derivative for PROTACs).

Route B: Amine Deprotection (N-Terminus Activation)

-

Reagent:

gas with Pd/C catalyst (Hydrogenolysis). -

Mechanism: Catalytic cleavage of the benzyl ester bond.

-

Result: Yields the free amine while retaining the tert-butyl ester.

-

Application: Coupling to a carboxylic acid-containing ligand (e.g., VHL ligand).

Figure 2: Orthogonal deprotection logic. The chemist chooses the pathway based on the target molecule's assembly strategy.

Applications in Drug Discovery[1]

5.1 Rigid Linkers in PROTACs

In the development of PROTACs, the linker is not merely a connector; it dictates the spatial orientation of the E3 ligase relative to the Protein of Interest (POI).[1]

-

Constraint: Flexible PEG linkers often result in "floppy" molecules with high entropic penalties upon binding. The phenyl ring in this scaffold restricts the conformational space, potentially enhancing the cooperativity of ternary complex formation.

-

Permeability: Recent studies suggest that rigid, aromatic-rich linkers can adopt folded conformations that shield polar surface area, improving passive membrane permeability compared to extended linear chains [1, 2].

5.2 Peptidomimetics

This scaffold serves as a phenylalanine mimetic or a rigid spacer in peptide synthesis. By replacing a flexible amino acid residue with 4-(aminomethyl)benzoic acid, researchers can "lock" a peptide into a bioactive conformation, increasing affinity and metabolic stability against proteases.

Experimental Protocols

Protocol A: Selective Cleavage of tert-Butyl Ester (Acid Deprotection)

This protocol yields the free carboxylic acid form, suitable for amide coupling.

-

Dissolution: Dissolve 1.0 eq of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate in DCM (0.1 M concentration).

-

Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise until the ratio is 1:1 (v/v) DCM:TFA.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (loss of starting material) or LC-MS (mass shift of -56 Da).

-

Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove residual acid.

-

Result: The crude product is the Cbz-protected amino acid, ready for coupling without further purification in most cases.

Protocol B: Selective Cleavage of Cbz Group (Amine Deprotection)

This protocol yields the free amine, suitable for reaction with activated esters or sulfonyl chlorides.

-

Dissolution: Dissolve 1.0 eq of the starting material in Methanol or Ethanol (0.1 M).

-

Catalyst: Add 10 wt% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; add under inert atmosphere.

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is usually sufficient). Stir vigorously for 2–4 hours. -

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Workup: Concentrate the filtrate in vacuo.

-

Result: The product is the tert-butyl ester amine, typically obtained as a white solid or oil.

References

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Central Science. (2022). Demonstrates how rigid/aromatic linkers improve permeability by reducing solvent-accessible polar surface area.

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020). Reviews the shift from PEG to rigid linkers for improved pharmacokinetics.

-

4-(Aminomethyl)benzoic acid (PAMBA) derivatives. ChemicalBook. (2023). Synthesis and supplier data for CAS 220851-46-7.

-

Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines. Molecules. (2021). Discusses orthogonal protection strategies using Boc and Cbz in polyamine and linker synthesis.

Sources

Methodological & Application

Selective deprotection of Boc group from Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Application Note: Selective Deprotection of the Boc Group from Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Executive Summary & Structural Analysis

This guide details the protocol for the selective removal of the tert-butoxycarbonyl (Boc) group from Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7) while retaining the Benzyloxycarbonyl (Cbz) protection.

Structural Context: To ensure precision, we must first define the chemical architecture. The nomenclature indicates a bifunctional linker:

-

Amine Protection: Benzyl carbamate (Cbz/Z group).

-

Carboxyl Protection: 4-(tert-butoxycarbonyl)benzyl group.[1][2] Here, "tert-butoxycarbonyl" refers to a tert-butyl ester attached to the aromatic ring.

The Challenge:

The transformation requires the acidolytic cleavage of a tert-butyl ester (

The Solution: We utilize a controlled Trifluoroacetic Acid (TFA) regimen or a mild Phosphoric Acid alternative.[3] These methods exploit the kinetic lability of the tert-butyl cation compared to the relative stability of the benzyl carbamate under non-hydrogenolytic conditions.

Chemical Logic & Mechanism

The selectivity relies on the mechanistic distinction between the two protecting groups:

-

Boc/tert-Butyl Ester (Acid Labile): Cleavage proceeds via an E1 mechanism . Protonation of the carbonyl oxygen leads to the fragmentation of the tert-butyl cation (

) and the release of isobutylene gas. This occurs readily in TFA or HCl. -

Cbz Group (Acid Stable / Hydrogenolysis Labile): The Cbz group requires strong acids (e.g., HBr/AcOH) or catalytic hydrogenolysis (

) for removal. In dilute to moderate TFA, the benzylic C-O bond is sufficiently stable, provided the reaction temperature is controlled.

Critical Control Point: The generated tert-butyl cations are electrophilic and can attack the electron-rich aromatic ring (Friedel-Crafts alkylation). Scavengers (e.g., Triethylsilane or water) are essential to quench these cations.

Experimental Protocols

Method A: Standard TFA Deprotection (Recommended)

Best for: Routine synthesis, high yield, and clean conversion.

Reagents:

-

Substrate: Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate[2][4]

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Scavenger: Triethylsilane (TES) or Water

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of the substrate in DCM (concentration ~0.1 M).

-

Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).

-

Why? TES acts as a hydride source to irreversibly quench the

cation, preventing re-attachment or ring alkylation.

-

-

Acidolysis: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 (DCM:TFA) or 4:1 depending on kinetics.

-

Note: For this specific substrate, a 20% TFA in DCM solution is often sufficient and gentler on the Cbz group.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 1–3 hours.

-

Monitor: Check via TLC (visualize with Ninhydrin or UV) or LC-MS. Look for the disappearance of the starting material (

peak) and appearance of the acid product (loss of 56 Da).

-

-

Work-up:

-

Concentrate the reaction mixture in vacuo at <30°C.

-

Co-evaporation: Add Toluene (3x) and evaporate to remove trace TFA azeotropically. This prevents Cbz degradation during storage.

-

-

Purification: The residue is typically the pure carboxylic acid. If necessary, purify via recrystallization (EtOAc/Hexane) or reverse-phase chromatography.

Method B: Mild Phosphoric Acid Deprotection (High Selectivity)

Best for: Substrates where Cbz shows instability in TFA.

Reagents:

Procedure:

-

Dissolve substrate in Toluene (0.2 M).

-

Add 5-10 equivalents of 85%

. -

Stir vigorously at Room Temperature for 4–6 hours.

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

.[3] -

Insight: This method is highly selective for tert-butyl esters and leaves Cbz, Fmoc, and benzyl esters completely intact.

Data Summary & Comparison

| Feature | Method A: TFA/DCM | Method B: HCl/Dioxane | Method C: |

| Reagent Type | Organic Superacid | Mineral Acid | Mineral Acid (Weak) |

| Boc Removal Rate | Fast (1-2 h) | Fast (1-2 h) | Slow (4-12 h) |

| Cbz Stability | Good (at RT) | Moderate (Risk of Cl- attack) | Excellent |

| Scavenger Need | High (TES recommended) | Moderate | Low |

| Product Form | Free Acid (after evap) | Acid/Salt precipitate | Free Acid |

| Scalability | High | High | Moderate |

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and reaction workflow for this specific deprotection.

Caption: Workflow for the selective acidolysis of the tert-butyl ester moiety emphasizing the divergence based on Cbz stability requirements.

Troubleshooting & Optimization

-

Issue: Partial Cbz Loss.

-

Cause: Reaction temperature too high (>25°C) or reaction time too long (>4h).

-

Fix: Cool reaction to 0°C. Quench immediately upon consumption of starting material. Switch to Method B (

).

-

-

Issue: t-Butylation of Aromatic Ring.

-

Cause: Insufficient scavenger.

-

Fix: Increase Triethylsilane (TES) to 5.0 equivalents.

-

-

Issue: Incomplete Boc Removal.

-

Cause: TFA concentration too low.

-

Fix: Increase TFA ratio to 50% (v/v) in DCM.

-

References

-

BenchChem. Selective Deprotection of Boc Amines and Esters in the Presence of Other Protecting Groups.[6] Retrieved from .

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[8] Wiley-Interscience. (Standard reference for Cbz/Boc orthogonality).

-

Li, B., et al. (2006).[9] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates and Esters.[3] Journal of Organic Chemistry, 71(23), 9045-9050. Link

-

Organic Chemistry Portal. Stability of Cbz-Protected Amino Groups. Retrieved from .

Sources

- 1. TERT-BUTYL 4-(BROMOMETHYL)BENZYLCARBAMATE | 187283-17-6 [chemicalbook.com]

- 2. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl 4-(Tert-Butoxycarbonyl)Benzylcarbamate | 220851-46-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. tert-Butyl Esters [organic-chemistry.org]

Application Note: Orthogonal Deprotection and Amide Coupling of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols

Executive Summary & Chemical Rationale

The molecule Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7) is a highly versatile building block in medicinal chemistry. Structurally, it is tert-butyl 4-(((benzyloxycarbonyl)amino)methyl)benzoate—a benzoic acid derivative where the primary benzylic amine is protected by a carboxybenzyl (Cbz/Z) group, and the carboxylic acid is protected as a tert-butyl (tBu) ester.

Coupling this molecule with an exogenous amine requires the selective conversion of the tert-butyl ester into an amide while preserving the integrity of the Cbz-protected amine. This Application Note details two field-proven methodologies to achieve this:

-

The Gold-Standard Two-Step Method: Exploiting the orthogonal acid stability of the Cbz and tBu groups via Trifluoroacetic acid (TFA) cleavage, followed by HATU-mediated aminolysis.

-

The Advanced One-Pot Method: Utilizing a cutting-edge catalytic SnCl₂ system for direct amidation, bypassing the free carboxylic acid intermediate.

Mechanistic Causality: The Principle of Orthogonality

The success of the two-step workflow relies entirely on the differential stability of the protecting groups under acidic conditions. The cleavage of a tert-butyl ester in TFA proceeds via an

Experimental Methodologies

Workflow A: The Gold-Standard Two-Step Protocol (TFA / HATU)

This workflow is the most reliable approach for drug discovery applications, ensuring high yields and minimal side reactions. It utilizes HATU, a premier uronium-based coupling reagent that provides anchimeric assistance to accelerate amide bond formation[2].

Step 1: Selective Acidolytic Cleavage

Objective: Isolate 4-(((benzyloxycarbonyl)amino)methyl)benzoic acid.

-

Reaction Setup: Dissolve 1.0 mmol (341 mg) of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: Add 0.1 mL of Triisopropylsilane (TIPS) or water. Causality: While the substrate lacks sensitive nucleophilic residues (like Trp or Cys), the scavenger quenches the highly electrophilic tert-butyl cation generated during cleavage, preventing unwanted Friedel-Crafts alkylation of the solvent or aromatic rings[1].

-

Acidification: Cool the flask to 0 °C in an ice bath. Dropwise, add 5.0 mL of Trifluoroacetic Acid (TFA).

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Validation Checkpoint 1: Take a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the SM peak (

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA. Dry under high vacuum.

Step 2: HATU-Mediated Aminolysis

Objective: Couple the free carboxylic acid with the target amine (e.g., Benzylamine).

-

Pre-activation: Dissolve the crude carboxylic acid (~1.0 mmol) in 5.0 mL of anhydrous DMF. Add 3.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while remaining basic enough to deprotonate the carboxylic acid and neutralize trace TFA.

-

HATU Addition: Add 1.1 mmol (1.1 eq) of 2[2]. Stir for 5 minutes. Causality: This brief pre-activation forms the highly reactive OAt active ester. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance, vastly accelerating the subsequent aminolysis.

-

Amine Coupling: Add 1.2 mmol (1.2 eq) of the target amine (e.g., Benzylamine). Stir at room temperature for 2–4 hours.

-

Validation Checkpoint 2: Analyze via LC-MS. For benzylamine, look for the product mass (

-

Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow B: Advanced One-Pot Direct Amidation (Catalytic SnCl₂)

For high-throughput environments, bypassing the free carboxylic acid intermediate saves significant time. This protocol utilizes a modern catalytic system to directly convert the tert-butyl ester into an acid chloride in situ[3].

-

Reaction Setup: In an oven-dried vial under argon, dissolve 1.0 mmol of the starting material in 5.0 mL of anhydrous 1,2-Dichloroethane (DCE).

-

Activation: Add 1.2 mmol (1.2 eq) of 3 and 0.1 mmol (10 mol%) of anhydrous Tin(II) chloride (SnCl₂)[3].

-

Acid Chloride Formation: Stir the mixture at 60 °C for 2 hours. Causality: SnCl₂ catalyzes the chlorination of the ester by α,α-dichlorodiphenylmethane, generating the highly reactive acid chloride and diphenylbenzophenone as a byproduct.

-

Aminolysis: Cool the reaction to room temperature. Slowly add 1.5 mmol (1.5 eq) of the target amine and 2.0 mmol (2.0 eq) of Triethylamine (Et₃N). Stir for an additional 2 hours.

-

Workup: Quench with water, extract with DCM, and purify via column chromatography to isolate the final Cbz-protected amide.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both workflows to assist in route selection:

| Parameter | Workflow A: Two-Step (TFA/HATU) | Workflow B: One-Pot (SnCl₂) |

| Reaction Type | Stepwise (Deprotection + Coupling) | Direct Catalytic Amidation |

| Reactive Intermediate | Free Carboxylic Acid | Acid Chloride |

| Primary Reagents | TFA, HATU, DIPEA | SnCl₂, α,α-dichlorodiphenylmethane |

| Total Process Time | 6 - 8 hours (including intermediate isolation) | 4 - 5 hours |

| Scalability | Excellent (Standard SPPS/Solution protocol) | Good (Emerging Methodology) |

| Stereochemical Integrity | High (HATU suppresses racemization) | N/A (Substrate lacks |

| Major Byproducts | Isobutylene gas, HOAt, Tetramethylurea | Diphenylbenzophenone |

Visualizations

Caption: Workflow decision tree for the orthogonal amidation of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate.

Caption: Stepwise mechanism of HATU-mediated carboxylic acid activation and subsequent aminolysis.

References

-

Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". 1

-

BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". 2

-

Tran, V. H., Nguyen, A. T., & Kim, H.-K. "Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions." The Journal of Organic Chemistry, 2023. 3

Sources

High-Yield N-Alkylation of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate: A Mechanistic and Practical Guide

Introduction & Rationale

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7) is a highly versatile bifunctional building block frequently utilized in the synthesis of peptidomimetics, antibody-drug conjugate (ADC) linkers, and complex active pharmaceutical ingredients (APIs). Structurally, it features a tert-butyl ester (a masked carboxylic acid) and a benzyl carbamate (a Cbz-protected secondary amine).

The N-alkylation of this scaffold is a critical synthetic transformation. The primary challenge lies in selectively alkylating the sterically hindered carbamate nitrogen without causing transesterification, ester hydrolysis, or premature deprotection of the Cbz or tert-butyl groups. This application note details a robust, high-yielding protocol for the N-alkylation of this compound, utilizing Methyl Iodide (MeI) as a representative electrophile.

Mechanistic Insights (E-E-A-T)

As an application scientist, it is crucial to understand the physicochemical causality behind the chosen reagents:

-

Deprotonation Dynamics: The N-H bond of a benzyl carbamate is only weakly acidic, possessing a pKₐ of approximately 12.5. To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is the optimal choice. The deprotonation event generates hydrogen gas (H₂), which escapes the system, driving the equilibrium completely forward and preventing any reversible protonation [1].

-

Solvent Effects: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant (ε = 36.7). It strongly solvates the Na⁺ counterion, leaving the resulting carbamate anion "naked" and highly nucleophilic. This maximizes the reaction rate for the subsequent Sₙ2 nucleophilic attack on the alkyl halide[2].

-

Orthogonal Stability: The tert-butyl ester is highly resistant to nucleophilic attack and basic hydrolysis. Under the strictly anhydrous, basic conditions provided by NaH/DMF, the ester remains completely intact, ensuring orthogonal protection strategies remain viable downstream [1].

Visualizations: Workflow and Mechanism

Figure 1: Experimental workflow for the N-alkylation of the benzyl carbamate.

Figure 2: Mechanistic sequence of the NaH-mediated N-alkylation.

Experimental Protocol: N-Methylation

This self-validating protocol utilizes TLC/LC-MS tracking and specific workup procedures to ensure high purity and yield.

Scale: 10.0 mmol Reagents:

-

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate: 10.0 mmol (3.41 g)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil): 12.0 mmol (480 mg, 1.2 equiv)

-

Methyl Iodide (MeI): 15.0 mmol (0.93 mL, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF): 30 mL

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon gas to ensure an anhydrous environment. Dissolve the substrate (3.41 g) in anhydrous DMF (30 mL). Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add NaH (480 mg) portionwise to the stirring solution. (Caution: Hydrogen gas will evolve immediately). Stir the suspension at 0 °C for 30 minutes. The cessation of gas evolution and a transition to a clear or slightly yellow solution indicates the complete formation of the carbamate anion.

-

Alkylation: Add Methyl Iodide (0.93 mL) dropwise via syringe. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C). Stir for 2 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc, 3:1; visualize with UV and Ninhydrin stain).

-

Quench & Workup: Cool the reaction mixture back to 0 °C. Carefully quench the unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Dilute the mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel.

-

Expert Insight: DMF is highly water-soluble but can partition into the organic layer. Wash the organic layer with distilled water (4 × 50 mL) or a 5% aqueous LiCl solution to effectively pull all residual DMF into the aqueous phase. Follow with a final wash of brine (50 mL).

-

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10–20% EtOAc in Hexanes) to afford the pure N-methylated product.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data for the N-alkylation of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate, validating the choice of the NaH/DMF system over milder alternatives.

| Entry | Base (Equiv) | Solvent | Electrophile (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | NaH (1.2) | DMF | MeI (1.5) | 0 to 25 | 2 | 94 | Complete conversion, clean profile. Irreversible deprotonation. |

| 2 | K₂CO₃ (2.0) | MeCN | MeI (2.0) | 60 | 12 | 65 | Sluggish reaction. Base is insufficiently strong for rapid deprotonation. |

| 3 | Cs₂CO₃ (1.5) | DMF | MeI (1.5) | 25 | 6 | 88 | Good yield, but slower than NaH. Cesium effect aids nucleophilicity. |

| 4 | LiHMDS (1.2) | THF | MeI (1.5) | -78 to 25 | 4 | 82 | Minor transesterification byproducts observed due to lithium coordination. |

| 5 | NaH (1.2) | DMF | BnBr (1.5) | 0 to 25 | 3 | 91 | Efficient benzylation, proving the versatility of the protocol. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

-

Crespo-Corral, E., Santos-Delgado, M. J., Polo-Díez, L. M., & Sanz-Perucha, J. (2006). Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography. Journal of Chromatography A, 1132(1-2), 241-247.[Link]

Application Note: Preparation of Antibody-Drug Conjugates using Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

This Application Note is designed for researchers and drug development professionals specializing in bioconjugation. It details the utilization of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (a protected form of 4-(aminomethyl)benzoic acid, or PAMBA) as a heterobifunctional spacer in the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction & Molecule Profile[1][2]

In ADC design, the spacer connects the cytotoxic payload to the cleavable linker or directly to the antibody. Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate serves as a critical intermediate for introducing the 4-(aminomethyl)benzoic acid (PAMBA) spacer.

This spacer is valued for its ability to reduce steric hindrance between the bulky antibody and the payload, improving the enzymatic accessibility of cleavable sequences (e.g., Val-Cit) and modulating the hydrophilicity of the conjugate.

Chemical Identity & Role[3][4]

-

Systematic Name: 4-[(Benzyloxycarbonylamino)methyl]benzoic acid tert-butyl ester

-

Role: Heterobifunctional Linker Intermediate (Amine-to-Carboxyl Spacer)

-

Key Feature: Orthogonal Protection.

-

Cbz (Z) Group: Protects the amine; removable via catalytic hydrogenolysis (H₂/Pd).

-

tert-Butyl Ester (Boc-like): Protects the carboxylic acid; removable via acidolysis (TFA/HCl).

-

| Property | Specification |

| CAS Number | 220851-46-7 |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.40 g/mol |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |

| Stability | Stable at -20°C; Moisture sensitive |

Strategic Synthesis Workflow

The utility of this molecule lies in its orthogonality . We can selectively deprotect the ester to couple a payload, then deprotect the amine to attach the antibody-linking moiety (e.g., Maleimide).

Mechanism of Action (The "Why")

We utilize this specific protected intermediate to prevent polymerization during synthesis. By keeping the amine (Cbz) and acid (t-Butyl) masked, we force a directional reaction:

-

Acid Deprotection: Exposes the carboxylic acid for coupling to an amine-containing payload (e.g., Doxorubicin, MMAE).

-

Hydrogenolysis: Exposes the spacer's amine for attachment to the antibody linker (e.g., SMCC).

Visualization: Chemical Pathway

The following diagram illustrates the stepwise conversion of the intermediate into a functional Drug-Linker complex.

Caption: Orthogonal deprotection strategy converting the protected spacer into an active amine-functionalized drug-linker.

Detailed Experimental Protocols

Phase A: Preparation of the Drug-Linker Construct

Objective: To attach the spacer to the cytotoxic payload (e.g., a payload with a primary or secondary amine).

Step 1: Selective Removal of tert-Butyl Ester

Rationale: We use Trifluoroacetic acid (TFA) to cleave the acid-labile ester without affecting the Cbz group, which requires hydrogenation.

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate in anhydrous Dichloromethane (DCM) (5 mL).

-

Acidolysis: Add TFA (2.5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Concentrate under reduced pressure to remove TFA/DCM. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: Yields the 4-[(Benzyloxycarbonylamino)methyl]benzoic acid (Free Acid).

Step 2: Coupling to Payload

Rationale: HATU is selected as the coupling agent for its high efficiency and low racemization risk, essential for maintaining the integrity of chiral payloads.

-

Activation: Dissolve the Free Acid (from Step 1) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes to form the activated ester.

-

Coupling: Add the amine-containing Payload (1.0 eq) (e.g., MMAE or a derivative).

-

Reaction: Stir at RT for 12–18 hours under nitrogen.

-

Purification: Dilute with Ethyl Acetate, wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄. Purify via Flash Chromatography.

-

Result: Cbz-Spacer-Payload .

Step 3: Cbz Deprotection (Amine Liberation)

Rationale: Catalytic hydrogenolysis gently removes the Cbz group, exposing the primary amine needed for the final linker activation.

-

Setup: Dissolve the Cbz-Spacer-Payload in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (10% by weight of substrate).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 2–6 hours.

-

Critical Note: Ensure the payload is not sensitive to reduction (e.g., avoid if payload has reducible disulfides or olefins; if so, use alternative acid-labile protection strategies initially).

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-